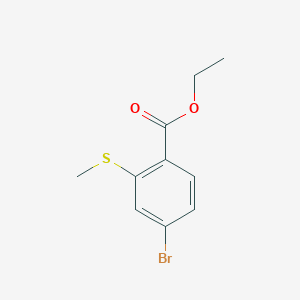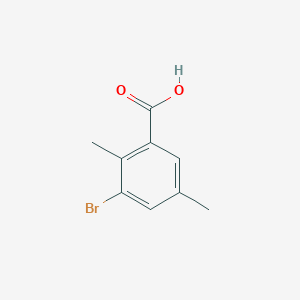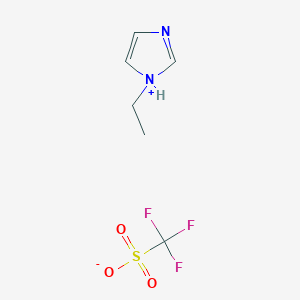
Benzyl 4-methoxypiperidine-1-carboxylate
Overview
Description
Benzyl 4-methoxypiperidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 . It is used in various scientific research due to its unique properties.
Physical And Chemical Properties Analysis
Benzyl 4-methoxypiperidine-1-carboxylate has a molecular weight of 249.31 .Scientific Research Applications
Asymmetric Esterification
- Benzyl 4-methoxypiperidine-1-carboxylate has been used in the kinetic resolution of racemic secondary benzylic alcohols, producing optically active carboxylic esters. This process utilizes chiral catalysts and is significant in the production of chiral carboxylic esters from free carboxylic acids and racemic secondary alcohols (Shiina & Nakata, 2007).
Protective Group for Carboxylic Acids
- It has been introduced as a new protecting group for carboxylic acids. This compound, when coupled with corresponding acids, can be hydrolyzed efficiently, showing compatibility with several functional groups (Yoo, Kim Hye, & Kyu, 1990).
Reactivity in Synthesis
- The compound plays a role in the synthesis of natural products and pharmacologically interesting compounds, being used as a synthetic intermediate in these processes (Ibenmoussa et al., 1998).
Polymer Chemistry
- In polymer chemistry, it's used in the ring-opening polymerization of monomers derived from L-malic acid. This process is crucial for generating polymers with specific properties (Pounder et al., 2011).
Solid-Phase Synthesis
- The compound is involved in the solid-phase synthesis of oligo(p-benzamide) foldamers, serving as a building block in supramolecular chemistry (König et al., 2006).
Antiviral Activity
- It has shown potential in the synthesis of HIV integrase inhibitors, playing a role in the development of antiviral medications (Boros et al., 2009).
Electrochemical Applications
- Its derivatives have been studied in the electrochemical carboxylation of arylmethyl chlorides, which is significant in the production of carboxylic acids (Chung et al., 2000).
Luminescent Properties
- In the study of lanthanide coordination compounds, derivatives of Benzyl 4-methoxypiperidine-1-carboxylate have been used to understand the impact of substituents on photophysical properties (Sivakumar et al., 2010).
Electrochemical Oxidation
- It has been utilized in the electrocatalytic oxidation of alcohols and aldehydes to carboxylic acids, demonstrating a valuable role in organic synthesis (Rafiee et al., 2018).
Safety and Hazards
Benzyl 4-methoxypiperidine-1-carboxylate is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
benzyl 4-methoxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-13-7-9-15(10-8-13)14(16)18-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEUZBZPEVQPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-methoxypiperidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)


![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)






